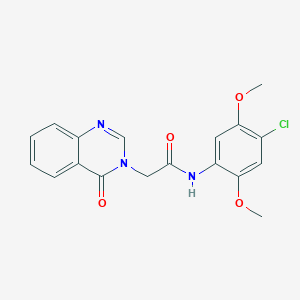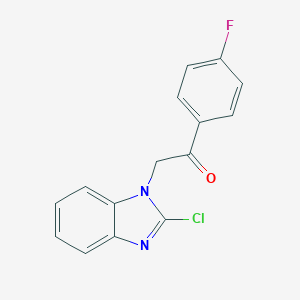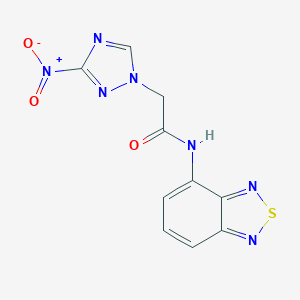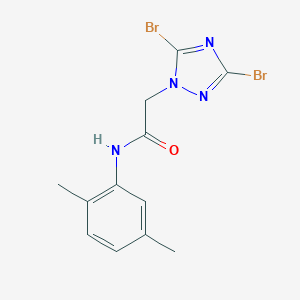
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as AG-014699 or rucaparib, is a chemical compound that belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a new class of anticancer drugs that have shown promising results in the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the inhibition of PARP. PARP is an enzyme that repairs damaged DNA in cancer cells. By inhibiting PARP, this compound prevents cancer cells from repairing their DNA, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to inhibit the growth of cancer cells and to sensitize them to other anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments. It is a potent PARP inhibitor that can be used to study the role of PARP in cancer cells. It is also a useful tool for studying the mechanisms of action of other anticancer drugs. However, there are also some limitations to using this compound in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. It is also expensive and may not be readily available in all labs.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to study its effectiveness in combination with other anticancer drugs. Another direction is to study its effectiveness in different types of cancer. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound. Finally, there is a need to study the long-term effects of this compound on cancer patients.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex process that involves several steps. The first step is the synthesis of 4-chloro-2,5-dimethoxyaniline, which is then reacted with 4-oxoquinazoline to form N-(4-chloro-2,5-dimethoxyphenyl)-4-oxoquinazoline-3-carboxamide. This compound is then reacted with 3-bromopropionyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-3-(3-bromopropionyl)quinazoline-4(3H)-one, which is then reacted with ammonia to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of ovarian cancer, breast cancer, and other types of cancer. It works by inhibiting PARP, an enzyme that repairs damaged DNA in cancer cells. By inhibiting PARP, this compound prevents cancer cells from repairing their DNA, leading to their death.
Eigenschaften
Molekularformel |
C19H18ClN3O4 |
|---|---|
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-16-10-15(17(27-2)9-13(16)20)22-18(24)7-8-23-11-21-14-6-4-3-5-12(14)19(23)25/h3-6,9-11H,7-8H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
OAEIOVXYOIIUJD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC)Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)